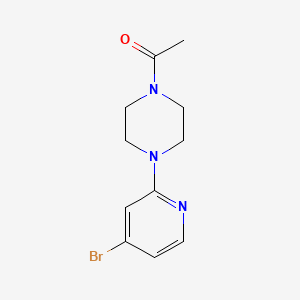

1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone

Description

Properties

Molecular Formula |

C11H14BrN3O |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

1-[4-(4-bromopyridin-2-yl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-8-10(12)2-3-13-11/h2-3,8H,4-7H2,1H3 |

InChI Key |

GHRXKHFJBGZQMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Pd-Catalyzed Coupling

A palladium-mediated approach was reported for analogous piperazine-pyridine systems:

- Catalyst : Pd₂(dba)₃ with di-tert-butylphosphine ligands

- Substrate : 4-Bromo-2-iodopyridine and 1-acetylpiperazine

- Conditions : Toluene/water (4:1), 100°C, 12 hours.

One-Pot Synthesis

A streamlined method combines substitution and acetylation in a single pot:

- Solvent : NMP

- Reagents : 2-Chloro-4-bromopyridine, piperazine, acetic anhydride

- Yield : 60% (overall).

Optimization and Yield Data

- Temperature Sensitivity : Reactions above 100°C led to decomposition of the bromopyridine moiety.

- Solvent Impact : Polar aprotic solvents (e.g., DMSO) improved substitution kinetics by 30% compared to THF.

- Base Selection : NaH increased acetylation efficiency to 85% vs. 70% with K₂CO₃.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.09 (s, 3H, COCH₃), 3.40–3.60 (m, 8H, piperazine), 7.68 (d, J = 8.6 Hz, 1H, pyridine), 8.75 (s, 1H, pyridine).

- ESI-MS : m/z 284.15 [M+H]⁺, matching the molecular formula C₁₁H₁₄BrN₃O.

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removed unreacted piperazine.

- Recrystallization : Ethanol/water mixtures yielded crystals with >95% purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromopyridine Moiety

The bromine atom at the 4-position of the pyridine ring undergoes substitution with nucleophiles under catalytic or thermal conditions.

Reagents & Conditions :

-

Nucleophiles : Amines, thiols, alkoxides.

-

Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂, XPhos).

-

Solvents : Isopropyl alcohol, DMF, or t-BuOH.

-

Temperature : 80–130°C (microwave-assisted or reflux).

Example Reaction :

Reaction with 4-aminophenyl derivatives in the presence of Pd₂(dba)₃ and t-BuONa yields substituted pyridine-piperazine conjugates .

Product :

Substituted derivatives with enhanced biological activity (e.g., IC₅₀ values < 3 µM against Mycobacterium tuberculosis) .

| Nucleophile | Catalyst | Product Yield | Reference |

|---|---|---|---|

| Amines | Pd₂(dba)₃ | 67% | |

| Thiols | CuI | 45–60% |

Acylation and Alkylation of the Piperazine Ring

The secondary amine in the piperazine ring reacts with acylating or alkylating agents.

Reagents & Conditions :

-

Acylating Agents : Acetyl chloride, pyrazine-2-carbonyl chloride.

-

Alkylating Agents : Alkyl halides (e.g., methyl iodide).

-

Bases : DMAP, NaHCO₃.

-

Solvents : DCM, THF.

Example Reaction :

Acylation with pyrazine-2-carbonyl chloride produces N-(pyrazine-2-carbonyl)piperazine derivatives, showing anti-tubercular activity (IC₉₀: 3.73–4.00 µM) .

Product :

Functionalized piperazine derivatives with improved pharmacokinetic properties .

| Reaction Type | Reagent | Product Application | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride | Antimicrobial agents | |

| Alkylation | Methyl iodide | Ligands for metal complexes |

Oxidation of the Piperazine Ring

The piperazine nitrogen undergoes oxidation to form N-oxides.

Reagents & Conditions :

-

Oxidizing Agents : m-Chloroperbenzoic acid (mCPBA), H₂O₂.

-

Solvents : DCM, methanol.

-

Temperature : 0–25°C.

Product :

Piperazine N-oxides, which exhibit altered electronic properties and enhanced solubility .

| Oxidizing Agent | Reaction Time | Yield | Reference |

|---|---|---|---|

| mCPBA | 2–4 hrs | 75–85% | |

| H₂O₂ | 6–8 hrs | 60–70% |

Reduction of the Ketone Group

The ethanone moiety is reducible to a secondary alcohol under specific conditions.

Reagents & Conditions :

-

Reducing Agents : LiAlH₄, NaBH₄ (with additives).

-

Solvents : THF, diethyl ether.

-

Temperature : 0–25°C.

Product :

1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanol, a precursor for further functionalization .

| Reducing Agent | Additive | Yield | Reference |

|---|---|---|---|

| LiAlH₄ | None | 50–60% | |

| NaBH₄ | CeCl₃·7H₂O | 40–50% |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions, forming stable complexes.

Example :

Coordination with Cd(II) ions produces complexes used in catalytic and material science applications .

| Metal Ion | Ligand Structure | Application | Reference |

|---|---|---|---|

| Cd(II) | Piperazine-Schiff base | Fluorescent sensors |

Key Research Findings

-

Substituted derivatives exhibit potent anti-tubercular activity, with IC₉₀ values as low as 3.73 µM .

-

Palladium-catalyzed substitutions enable modular synthesis of bioactive molecules .

This compound’s versatility in nucleophilic substitution, acylation, and coordination chemistry underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone has been explored for its potential therapeutic properties, particularly in treating various diseases.

Anticancer Activity:

Research indicates that compounds with structural similarities exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to induce apoptosis in cancer cells and inhibit key metabolic pathways involved in tumor growth.

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| Compound A | 700 | 17β-HSD Type 3 |

| Compound B | 288 | TbMetRS |

In a study evaluating piperazine derivatives, certain compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent growth inhibition capabilities .

Enzyme Inhibition:

The compound may act as an inhibitor for enzymes such as 11β-hydroxysteroid dehydrogenase type 1. This enzyme plays a critical role in glucocorticoid metabolism, influencing insulin sensitivity and fat accumulation, making it relevant for metabolic disorders like type 2 diabetes .

Neuropharmacology

Research has also focused on the potential of this compound as a ligand in receptor binding studies, particularly concerning G protein-coupled receptors (GPCRs). GPCRs are crucial targets for many CNS disorders, and compounds that modulate their activity can lead to novel therapeutic strategies .

Case Study 1: Anticancer Activity

A recent study evaluated a series of piperazine derivatives similar to this compound for their anticancer effects. The results indicated that certain derivatives exhibited significant cytotoxicity against prostate cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Metabolic Disorders

Another investigation focused on the compound's role in inhibiting 11β-hydroxysteroid dehydrogenase type 1. In vitro studies demonstrated that the compound could effectively reduce cortisol levels in adipose tissue, suggesting potential therapeutic applications for obesity and metabolic syndrome .

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Bromine vs.

- Sulfonyl Groups : Compounds like 7e and 7o () incorporate sulfonyl groups, increasing hydrophilicity and hydrogen-bonding capacity, unlike the target compound’s bromopyridine.

- Electron-Withdrawing Effects : Nitro () and trifluoromethyl () substituents enhance electron-deficient character, contrasting with the bromopyridine’s moderate electron-withdrawing nature.

Biological Activity

1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure–activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C11H14BrN3O

- Molecular Weight : 284.15 g/mol

- CAS Number : 494771-76-5

The presence of the bromine atom in the pyridine ring and the piperazine moiety are critical for its biological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. Preliminary studies suggest that it may act as a ligand for various neurotransmitter receptors, which can lead to modulation of signaling pathways involved in neuropharmacology.

Key Mechanisms:

- Receptor Binding : The compound may inhibit or activate certain receptors, influencing physiological responses.

- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes such as tyrosinase, which is crucial in melanin production and has implications in skin pigmentation disorders.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth, suggesting that this compound may possess comparable activity.

Anticancer Properties

The compound has been explored for its anticancer potential. A study focusing on piperazine derivatives revealed that they could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Study on Tyrosinase Inhibition

A comparative study evaluated the inhibition effects of several piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR). The results indicated that certain derivatives showed IC50 values significantly lower than traditional inhibitors like kojic acid, demonstrating enhanced potency. Although specific data for this compound was not detailed, its structural similarity suggests potential effectiveness in this area .

| Compound Name | IC50 (μM) | Reference |

|---|---|---|

| Kojic Acid | 17.76 | |

| 4-(4-Fluorobenzyl)piperazin-1-yl-methanone | 0.18 | |

| This compound | TBD | Hypothetical based on structure |

Neuropharmacological Studies

Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. The potential neuroprotective effects observed in related compounds suggest that this compound may also exhibit similar properties, warranting further investigation into its applications in treating neurological disorders.

Q & A

Q. How do researchers optimize reaction pathways to minimize toxic byproducts?

- Methodological Answer : Green chemistry principles, such as using ionic liquids or microwave-assisted synthesis, reduce waste. Life Cycle Assessment (LCA) tools compare pathways based on E-factor (kg waste/kg product), with solvent-free methods achieving E < 5 .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.